molecular formula C11H9FN2 B572605 3-(4-Fluorophenyl)pyridin-4-amine CAS No. 1214353-80-6

3-(4-Fluorophenyl)pyridin-4-amine

Cat. No.: B572605
CAS No.: 1214353-80-6
M. Wt: 188.205
InChI Key: JJHDLXCFRHNQNM-UHFFFAOYSA-N
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Description

3-(4-Fluorophenyl)pyridin-4-amine (CAS 1214353-80-6) is an aromatic heterocyclic compound with the molecular formula C11H9FN2 and an average mass of 188.205 Da . This compound features a pyridine core substituted with an amine group and a 4-fluorophenyl moiety, a structural pattern found in molecules with significant research potential. Scientific literature indicates that compounds possessing a vicinal 4-fluorophenyl and pyridin-4-yl system are of interest in medicinal chemistry . For instance, such structures have been investigated as core scaffolds in the development of potential p38α MAP kinase inhibitors, which are relevant to inflammatory pathways . Furthermore, structurally related 4-aminopyridine derivatives are well-established potassium channel blockers . These blockers, such as 4-aminopyridine, are used in research to study neuronal signaling and have clinical applications, such as improving mobility in multiple sclerosis . The presence of the fluorine atom on the phenyl ring is a common strategy in drug design to modulate a compound's lipophilicity, metabolic stability, and its ability to engage in specific interactions with biological targets . This product is provided For Research Use Only and is not intended for diagnostic or therapeutic purposes. Researchers working in kinase inhibitor discovery, ion channel biophysics, and general chemical synthesis can utilize this compound as a valuable building block or reference standard.

Properties

IUPAC Name

3-(4-fluorophenyl)pyridin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9FN2/c12-9-3-1-8(2-4-9)10-7-14-6-5-11(10)13/h1-7H,(H2,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJHDLXCFRHNQNM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=C(C=CN=C2)N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9FN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40673333
Record name 3-(4-Fluorophenyl)pyridin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40673333
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1214353-80-6
Record name 3-(4-Fluorophenyl)-4-pyridinamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1214353-80-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(4-Fluorophenyl)pyridin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40673333
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Grignard Reagent-Mediated Alkylation of Pyridine Derivatives

Adapting piperidine synthesis protocols, a modified Grignard approach introduces the 4-fluorophenyl group to pyridine precursors. A patent by Giardina et al. describes phenylmagnesium bromide reacting with N-protected 4-cyanopyridines, followed by deprotection to yield 4-aminopyridines . For 3-(4-fluorophenyl)pyridin-4-amine, 4-fluoro-phenylmagnesium bromide is employed under reflux in tetrahydrofuran (THF), achieving 68% yield after catalytic hydrogenation (Table 1) .

Critical Modifications

  • Protecting Groups : Benzyl or tert-butoxycarbonyl (Boc) groups shield the pyridine nitrogen during alkylation.

  • Solvent Optimization : THF enhances Grignard reactivity compared to diethyl ether, reducing side-product formation .

Limitations include sensitivity to moisture and competing side reactions with electron-deficient pyridines.

Condensation-Amination Sequential Protocol

A two-step condensation-amination route converts pyrazol-5-amines to pyridin-4-amines. Peifer et al. reported condensing 4-fluorophenylacetonitrile with N-(4-cyanophenyl)-4-pyridinecarbohydrazonoyl chloride under lithium diisopropylamide (LDA) mediation . The intermediate chloropyrimidine undergoes amination with 2-pyridinemethanamine in refluxing ethanol, yielding this compound in 62% yield (Table 1) .

Reaction Conditions

  • Step 1 : LDA (2.0 equiv) in THF at −78°C, 2 h.

  • Step 2 : POCl₃ (3.0 equiv) at 110°C, followed by 2-pyridinemethanamine (1.5 equiv) in ethanol .

This method tolerates electron-withdrawing substituents on the pyridine ring but requires low temperatures to prevent LDA decomposition.

Lithiation-Driven Coupling for Regioselective Synthesis

Regioselective installation of the 4-fluorophenyl group is achieved via directed ortho-lithiation. Abu Thaher et al. treated 4-aminopyridine with LDA, generating a lithiated species that reacts with 4-fluorophenyl iodide at −40°C . Quenching with ammonium chloride affords the target compound in 85% yield (Table 1), with >95% regioselectivity for the C3 position .

Advantages

  • High Regiocontrol : LDA directs lithiation to the C3 position, minimizing isomer formation.

  • Scalability : Conducted at −40°C, the reaction avoids cryogenic conditions, facilitating large-scale synthesis .

Comparative Analysis of Synthetic Methods

Table 1: Performance Metrics of Key Preparation Routes

MethodYield (%)Temperature RangeKey AdvantageLimitation
Defluorocycloaddition 7880°CMetal-free, one-potAnhydrous conditions required
Grignard Alkylation 68Reflux (THF)ScalableMoisture-sensitive reagents
Condensation-Amination 62−78°C to 110°CFunctional group toleranceMulti-step, low-temperature steps
Directed Lithiation 85−40°CHigh regioselectivityCostly lithiating agents

Chemical Reactions Analysis

Types of Reactions

3-(4-Fluorophenyl)pyridin-4-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Pharmaceutical Applications

1.1 Anticancer Activity

Research has indicated that compounds containing the pyridine structure exhibit promising anticancer properties. For instance, derivatives of 3-(4-Fluorophenyl)pyridin-4-amine have been synthesized and tested for their ability to inhibit specific kinases involved in cancer progression. A notable study found that certain analogs demonstrated potent inhibitory effects on cyclin-dependent kinases (CDKs), which are crucial in regulating the cell cycle. Specifically, compounds derived from this scaffold showed IC50 values in the low micromolar range against CDK2 and CDK9, indicating their potential as anticancer agents .

1.2 Neurological Disorders

The compound has also been investigated for its neuroprotective effects. Studies suggest that derivatives of this compound may modulate neurotransmitter systems, providing therapeutic avenues for conditions such as Alzheimer's disease and depression. Preliminary findings indicate that these compounds could enhance cognitive function by influencing cholinergic signaling pathways .

Material Science Applications

2.1 Fluorescent Probes

This compound exhibits fluorescence properties that make it suitable for use as a fluorescent probe in biological imaging. The compound's ability to emit light upon excitation allows researchers to visualize cellular processes in real-time, enhancing our understanding of cellular dynamics and disease mechanisms .

2.2 Organic Light Emitting Diodes (OLEDs)

In materials science, this compound has been explored as a potential component in organic light-emitting diodes due to its electronic properties. Its incorporation into OLEDs can improve efficiency and color purity, making it a candidate for next-generation display technologies .

Synthesis and Characterization

The synthesis of this compound typically involves multi-step organic reactions, including nucleophilic substitutions and coupling reactions. Characterization techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography are employed to confirm the structural integrity and purity of the synthesized compounds .

Case Studies

Case Study 1: Anticancer Efficacy

A recent study highlighted the efficacy of a derivative of this compound against various cancer cell lines, including HeLa and A375 cells. The compound was shown to induce apoptosis through the activation of caspase pathways, demonstrating its potential as a lead compound for further development in cancer therapy .

Case Study 2: Neuroprotective Effects

In another investigation focusing on neurodegenerative diseases, researchers evaluated the impact of this compound on neuronal survival under oxidative stress conditions. The results indicated that it significantly reduced cell death rates compared to control groups, suggesting its potential utility in treating neurodegenerative disorders.

Mechanism of Action

The mechanism of action of 3-(4-Fluorophenyl)pyridin-4-amine involves its interaction with specific molecular targets. The fluorine atom’s electron-withdrawing nature can influence the compound’s binding affinity to various enzymes and receptors. This interaction can modulate biological pathways, leading to the compound’s observed effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer activity .

Comparison with Similar Compounds

Structural and Functional Comparisons

Pyrazolo[3,4-b]pyridin-4-amine Derivatives

Compounds such as 6-(4-Bromophenyl)-1-phenyl-3-(4-fluorophenyl)pyrazolo[3,4-b]pyridin-4-amine (11d) and 3-(4-bromophenyl)-1-phenyl-6-(4-methylphenyl)pyrazolo[3,4-b]pyridin-4-amine (11b) highlight the impact of substituents on molecular composition. Key differences include:

  • 11d : C₂₄H₁₆BrClN₄ (C: 60.59%, H: 3.39%, N: 11.78%)
  • 11b : Aryl groups at positions 3 (4-bromophenyl) and 6 (4-methylphenyl) .
    The 4-fluorophenyl group in 11d contributes to a planar conformation, as confirmed by NMR and IR spectroscopy, whereas bulkier substituents (e.g., methyl in 11b ) may sterically hinder interactions .

Pyrido[3,2-d]pyrimidin-4-amine Derivatives

6-Chloro-N-(4-fluorophenyl)pyrido[3,2-d]pyrimidin-4-amine (4) demonstrates high synthetic yield (96.79%) via condensation of intermediates with 4-fluoroaniline. In contrast, 6-(2-fluoropyridin-4-yl)pyrido[3,2-d]pyrimidin-4-amine features a fluoropyridinyl group, which may alter solubility and target binding due to the fluorine’s electronegativity and spatial orientation.

Chalcone Derivatives

In chalcone-based structures (e.g., (E)-3-(4-fluorophenyl)-1-(2-hydroxy-5-iodo-4-methoxyphenyl)prop-2-en-1-one (2n) ), the 4-fluorophenyl group at ring B correlates with reduced IC₅₀ (25.07 μM) compared to methoxy-substituted analogs (e.g., 2p , IC₅₀ = 70.79 μM) . Electronegative para-substituents (e.g., F, Br) enhance inhibitory activity, while methoxy groups decrease potency .

Pharmacokinetic Profiles

ML3403 , a p38 MAPK inhibitor with a 4-fluorophenyl-pyridinylimidazole core, undergoes sulfoxidation to active metabolites (e.g., ML3603 ) via CYP3A4 . Gender-specific pharmacokinetics in rats (higher systemic exposure in males) contrast with human metabolic studies, underscoring species-dependent differences .

Physicochemical Properties

  • Planarity : X-ray diffraction of 3-(4-fluorophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-1-carbaldehyde reveals near-planar conformations (dihedral angle = 4.64°), enhancing π-π stacking .
  • Solubility : Pyrido[3,2-d]pyrimidin-4-amine derivatives with 4-fluorophenyl groups exhibit moderate aqueous solubility (logP ≈ 2.5), while trifluoromethyl analogs (e.g., 4-chloro-6-[(4-fluorophenyl)sulfanyl]pyrimidin-2-amine ) display higher lipophilicity (logP ≈ 3.8) .

Biological Activity

3-(4-Fluorophenyl)pyridin-4-amine is an organic compound characterized by a pyridine ring substituted with a 4-fluorophenyl group and an amino group at the 4-position. Its molecular formula is C11_{11}H10_{10}FN, with a molecular weight of approximately 189.21 g/mol. The compound's structure contributes to its potential biological activities, particularly in medicinal chemistry, where it is being investigated for its role as an inhibitor in various disease pathways, especially cancer.

The presence of the amino group allows for nucleophilic substitution reactions, while the fluorine atom enhances electrophilic aromatic substitution reactions. The compound can undergo protonation or deprotonation under acidic or basic conditions, which affects its solubility and reactivity. These chemical behaviors are crucial for its interactions with biological targets, particularly enzymes involved in signal transduction pathways.

Biological Activities

Research indicates that this compound and its analogs exhibit significant biological activities, particularly as potential inhibitors of protein kinases associated with cancer progression. For instance, structural modifications of similar compounds have shown promise in inhibiting p38α mitogen-activated protein kinase, which plays a critical role in inflammatory responses and cancer development.

Table 1: Biological Activity of Related Compounds

Compound NameStructure TypeNotable Activity
3-(3-Fluorophenyl)pyridin-4-aminePyridine derivativePotential anti-inflammatory effects
3-(2-Chlorophenyl)pyridin-4-aminePyridine derivativeKinase inhibitor activity
3-(Phenyl)pyridin-4-aminePyridine derivativeAnticancer properties
3-(5-Methylphenyl)pyridin-4-aminePyridine derivativeActivity against certain leukemia cell lines

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

  • Inhibition Studies : In vitro studies have demonstrated that compounds similar to this structure can inhibit various cancer cell lines. For example, one study evaluated the binding affinity of pyridine derivatives to kinase domains, revealing insights into their mechanism of action and potential side effects.
  • Anticancer Activity : In a comparative analysis with standard anticancer drugs, compounds structurally related to this compound showed varying degrees of cytotoxicity against different cancer cell lines. Notably, one analog exhibited an IC50_{50} value of approximately 0.67 µM against prostate cancer cells, indicating significant potency .
  • Mechanistic Insights : Molecular docking studies have indicated that these compounds may interact with specific active sites on target proteins, enhancing their inhibitory effects on cellular pathways involved in tumor growth .

Q & A

Basic Research Questions

What are the most reliable synthetic routes for 3-(4-Fluorophenyl)pyridin-4-amine?

The compound can be synthesized via nucleophilic substitution or multi-step heterocyclic coupling. A common approach involves fluorinated pyridine precursors, such as reacting pentafluoropyridine with sodium azide to introduce the amine group, followed by selective fluorophenyl substitution . One-pot synthesis methods using DMSO as a solvent under reflux (4–6 hours) have achieved yields of ~59% for related fluorophenylpyridine derivatives, as demonstrated in pyrazolo[3,4-b]pyridine syntheses . Key reagents include 4-fluorophenylboronic acid for Suzuki-Miyaura coupling or hydrazine derivatives for cyclocondensation .

How can the molecular structure of this compound be confirmed experimentally?

X-ray crystallography is the gold standard. For example, related fluorophenylpyridine derivatives (e.g., 4-(4-Fluorophenyl)-3-(pyridin-4-yl)-1H-pyrazol-5-amine) were resolved using SHELXL-97 with R factors ≤0.031 . Key parameters include:

  • Crystal system : Triclinic (P1)
  • Unit cell dimensions : a = 8.5–10.5 Å, α = 79.9–109.2°
  • Data collection : Bruker SMART APEXII diffractometer with graphite monochromator .
    Complementary techniques like 1^1H/13^13C NMR and high-resolution mass spectrometry (HRMS) are essential for validating purity and functional groups .

Advanced Research Questions

How can contradictions in reported synthetic yields for fluorophenylpyridine derivatives be resolved?

Yield discrepancies often arise from reaction conditions (e.g., solvent purity, inert atmosphere). For example, DMSO-mediated one-pot syntheses achieve 59% yields under anhydrous N2_2, while moisture-sensitive steps (e.g., azide substitutions) may drop to 30–40% without rigorous drying . Methodological adjustments include:

  • Catalyst optimization : Pd(PPh3_3)4_4 vs. Pd(OAc)2_2 for coupling efficiency.
  • Purification : Column chromatography (SiO2_2, EtOAc/hexane) vs. recrystallization (ethanol) .
    Controlled replicate experiments under standardized conditions (e.g., 80°C, 24h) are critical for reproducibility .

What strategies are effective for resolving crystallographic disorder in fluorinated pyridine derivatives?

Fluorine atoms and aromatic rings often cause electron density ambiguities. In SHELXL-97:

  • Partial occupancy refinement : Assign fractional sites for disordered fluorine positions.
  • Restraints : Use DFIX and FLAT commands to stabilize geometry during least-squares refinement .
    For example, 4-(4-Fluorophenyl)-1H-pyrazol-5-amine structures required isotropic displacement parameter (Uiso_{iso}) restraints for the fluorophenyl group . Multi-scan absorption corrections (SADABS) are recommended for high-resolution data .

How can biological activity assays be designed for fluorophenylpyridine derivatives targeting neurotransmitter receptors?

Reference dopamine receptor selectivity studies:

  • In vitro binding assays : Use 3^3H-labeled ligands (e.g., SCH23390 for D1_1 receptors) on transfected HEK293 cells.
  • Functional selectivity : Measure cAMP accumulation via BRET biosensors .
    Structural analogs (e.g., 6-methylimidazo[1,2-a]pyrazine derivatives) show IC50_{50} values <100 nM for D2_2 receptors, correlating with fluorophenyl ring orientation .

Methodological Challenges

What are the stabilization challenges for fluorine substituents during synthesis?

Fluorine’s electronegativity can lead to:

  • Hydrolysis : Protect amine groups with Boc/Troc in acidic conditions.
  • Radical instability : Use inert atmospheres (Ar/N2_2) for azide reactions .
    Purification via flash chromatography (neutral Al2_2O3_3) minimizes decomposition .

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